INS37217 - 318250-11-2

INS37217

Catalog Number: EVT-266804
CAS Number: 318250-11-2
Molecular Formula: C18H23N5Na4O21P4
Molecular Weight: 861.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INS37217, also known as denufosol tetrasodium, is a synthetic dinucleotide structurally similar to uridine 5'-triphosphate (UTP). [, ] It acts as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor widely expressed in epithelial cells. [, , ] This receptor activation triggers downstream signaling pathways involved in various physiological processes. In scientific research, INS37217 serves as a valuable tool to investigate P2Y2 receptor function in vitro and in vivo, particularly in epithelial tissues like the respiratory system and the retinal pigment epithelium (RPE). [, , , ]

Future Directions
  • Investigating its potential in other P2Y2 receptor-related diseases: Given its P2Y2 receptor agonism, INS37217 holds promise for exploring its effects in other conditions where this receptor plays a role, such as xerostomia (dry mouth) or even wound healing. []

Uridine 5'-triphosphate (UTP)

Compound Description: Uridine 5'-triphosphate (UTP) is a naturally occurring nucleotide that acts as an agonist at P2Y2 receptors. Like INS37217, it stimulates chloride and fluid secretion in airway epithelia, enhances mucin release, and increases cilia beat frequency. [, , ]

P,P-di(uridine 5')-tetraphosphate (INS365)

Compound Description: INS365, also known as Up4U, is a dinucleotide P2Y2 receptor agonist structurally similar to INS37217. [] It has been evaluated in clinical trials for safety and efficacy in treating cystic fibrosis and dry eye disease. []

Relevance: INS37217 is considered a "next-generation" dinucleotide P2Y2 receptor agonist compared to INS365. [] While both compounds share structural similarities and activate P2Y2 receptors, INS37217 demonstrates improved resistance to enzymatic hydrolysis due to the replacement of one uridine moiety with a deoxycytidine group. [] This enhanced stability translates to a longer duration of action for INS37217, potentially offering a therapeutic advantage in managing cystic fibrosis. []

Diadenosine 5′,5′′′-P1,P4-tetraphosphate (Ap4A)

Compound Description: Ap4A belongs to the diadenosine 5′-polyphosphates (ApnA) family, which exhibits pharmacological effects on nucleotide receptors. []

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)

Compound Description: DIDS is a known inhibitor of P2Y2 receptors in the retinal pigment epithelium (RPE). []

Relevance: While not structurally related to INS37217, DIDS was used in in vitro studies to confirm the involvement of P2Y2 receptors in mediating the effects of INS37217 on RPE fluid transport. [] The ability of DIDS to block the effects of INS37217 further strengthens the evidence for INS37217 acting as a P2Y2 receptor agonist. []

Overview

Denufosol tetrasodium is a pharmacological agent primarily developed for the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound functions as a selective agonist for the P2Y2 receptor, which plays a crucial role in enhancing mucosal hydration and facilitating mucus clearance in the respiratory tract. By promoting chloride ion secretion and inhibiting sodium absorption, denufosol tetrasodium aims to alleviate the symptoms associated with thick, sticky mucus characteristic of cystic fibrosis.

Source and Classification

Denufosol tetrasodium is classified as a dinucleoside tetraphosphate, specifically composed of two nucleosides: deoxycytidine and uridine. It is synthesized in its tetrasodium salt form for inhalation use. The compound has been explored in clinical trials to assess its efficacy and safety in improving lung function among cystic fibrosis patients, particularly those with mild to moderate disease severity .

Synthesis Analysis

Methods and Technical Details

The synthesis of denufosol tetrasodium involves several key steps:

  1. Starting Materials: The synthesis typically begins with uridine 5'-triphosphate, which is converted into its tributyl-amine salt.
  2. Activation: The activated cyclic intermediate is then reacted with deoxycytidine to form the desired dinucleoside tetraphosphate structure.
  3. Formation of Tetrasodium Salt: The final product is obtained by converting the compound into its tetrasodium salt form, which enhances its solubility and bioavailability for inhalation.

This synthetic pathway allows for the efficient production of denufosol tetrasodium while ensuring that the final product retains its pharmacological properties .

Molecular Structure Analysis

Structure and Data

Denufosol tetrasodium has a complex molecular structure characterized by:

  • Chemical Formula: C18H27N5O21P4C_{18}H_{27}N_{5}O_{21}P_{4}
  • Molar Mass: Approximately 773.323g/mol773.323\,g/mol

The molecular architecture comprises two nucleobases linked through four phosphate groups. This structure is essential for its function as a P2Y2 receptor agonist, facilitating interactions that lead to increased chloride ion transport across epithelial cells in the lungs .

Chemical Reactions Analysis

Reactions and Technical Details

Denufosol tetrasodium undergoes several chemical reactions during its synthesis:

  1. Phosphorylation Reactions: The formation of phosphoester bonds between nucleotides is critical, involving activation steps that may utilize phosphorimidazolide or phosphoromorpholidate intermediates.
  2. Cyclization: The conversion of linear phosphates into cyclic forms can enhance reactivity and facilitate subsequent coupling reactions with nucleosides.
  3. Deprotection Steps: Following synthesis, deprotection steps may be necessary to yield the active form of denufosol tetrasodium.

These reactions must be carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

Denufosol tetrasodium exerts its therapeutic effects through:

  • P2Y2 Receptor Agonism: By activating this receptor subtype, denufosol stimulates chloride ion secretion while simultaneously inhibiting sodium absorption via epithelial sodium channels.
  • Enhancing Mucociliary Clearance: This action increases hydration in airway secretions, thereby improving mucus clearance from the respiratory tract.
  • Independence from Cystic Fibrosis Transmembrane Conductance Regulator: Notably, denufosol's mechanism operates independently of the dysfunctional cystic fibrosis transmembrane conductance regulator protein, making it a valuable therapeutic option for patients with varying genotypes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denufosol tetrasodium exhibits several significant physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sodium salt form, facilitating inhalation delivery.
  • Stability: Requires storage under controlled conditions to maintain stability and efficacy.

These properties are crucial for ensuring effective delivery via nebulization in clinical settings .

Applications

Scientific Uses

Denufosol tetrasodium has been primarily investigated for:

  • Cystic Fibrosis Treatment: Its main application remains in treating cystic fibrosis by improving lung function through enhanced mucus clearance.
  • Research on Ion Channel Regulation: Beyond cystic fibrosis, denufosol's mechanism may provide insights into other respiratory conditions characterized by mucus obstruction.

Clinical trials have demonstrated its potential benefits, although further research is needed to fully establish its efficacy across diverse patient populations .

Mechanistic Insights into Denufosol Tetrasodium as a P2Y2 Receptor Agonist

Molecular Interactions of Denufosol with P2Y2 Purinergic Receptors

Denufosol tetrasodium (chemical formula: C₁₈H₂₇N₅O₂₁P₄; molecular weight: 773.323 g/mol) is a dinucleotide polyphosphate analog structured as a uridine-5'-tetraphospho-5'-deoxycytidine derivative [1] [6]. Its molecular design features a (5'→5')-tetraphosphate linkage between uridine and deoxycytidine moieties, conferring metabolic stability and high specificity for the P2Y₂ receptor (P2Y₂R) [3] [4]. This receptor, a Class A G protein-coupled receptor (GPCR) with 377 amino acids in humans, is endogenously activated equipotently by ATP and UTP [9] [10].

Denufosol acts as a full agonist at P2Y₂R, binding to its extracellular domain with a pEC₅₀ of ~6.7, translating to an EC₅₀ in the low micromolar range (1–5 µM) [9]. Computational and mutagenesis studies indicate that denufosol engages the receptor’s orthosteric pocket through ionic interactions between its tetra-anionic phosphate groups and conserved lysine/arginine residues (e.g., Lys²⁴⁹, Arg²⁶⁵) in transmembrane helices 6 and 7 [9]. Unlike endogenous nucleotides, denufosol’s deoxycytidine moiety enhances resistance to ectonucleotidase degradation, prolonging receptor activation [3] [4].

Table 1: Key Molecular Properties of Denufosol Tetrasodium

PropertyValueSignificance
Chemical Class(5'→5')-Dinucleotide tetraphosphateMimics endogenous nucleotides with enhanced stability
P2Y₂R Affinity (pEC₅₀)6.7High potency agonist
Metabolic Stability (t₁/₂)22 hours in CF sputumResists enzymatic hydrolysis vs. UTP (t₁/₂: minutes)
SelectivityP2Y₂ > P2Y₄, P2Y₆Minimal off-target receptor activation

Signal Transduction Pathways Activated by Denufosol in Airway Epithelia

P2Y₂R activation by denufosol triggers canonical Gαq/PLCβ signaling:

  • Gαq Coupling: Receptor stimulation activates phospholipase Cβ (PLCβ), hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1] [9].
  • Calcium Mobilization: IP₃ binds endoplasmic reticulum IP₃ receptors, releasing intracellular Ca²⁺. Elevated Ca²⁺ activates Ca²⁺-dependent chloride channels (CaCC, e.g., TMEM16A), driving Cl⁻ secretion into the airway lumen [1] [4].
  • Ion Transport Modulation: Concurrently, denufosol inhibits epithelial sodium channels (ENaC) via PKC-dependent phosphorylation, reducing Na⁺ absorption [3] [7].

These actions collectively enhance airway surface liquid (ASL) hydration and mucociliary clearance (MCC) [1] [4]. Secondary effects include:

  • Cilia Beat Frequency: Upregulated by Ca²⁺/calmodulin-dependent kinase activation [3].
  • Mucin Secretion: Stimulated via DAG-PKC pathways in goblet cells [3] [10].
  • Surfactant Release: Augmented in type II alveolar cells [3].

Table 2: Physiological Effects of P2Y₂R Activation in Airway Epithelia

PathwayKey EffectorsFunctional Outcome
Chloride SecretionCaCC (TMEM16A)Hydrates ASL, compensates for CFTR
Sodium Absorption InhibitionENaC phosphorylationPrevents ASL dehydration
Ciliary ActivityCa²⁺/calmodulin kinasesIncreases mucus transport velocity
Secretagogue ActivityPKC-mucin granulesPromotes lubricating mucus secretion

Comparative Analysis of Denufosol and Endogenous Nucleotide Agonists

Denufosol’s pharmacological profile diverges significantly from endogenous P2Y₂R agonists ATP and UTP:

  • Metabolic Stability: UTP undergoes rapid hydrolysis by ectonucleotidases (CD39/NTDPases) in airway surfaces, limiting its t₁/₂ to <5 minutes. Denufosol’s tetraphosphate linkage with a deoxyribose sugar confers 50-fold greater stability than UTP in human nasal epithelia and 22-hour persistence in CF sputum [3] [4].
  • Receptor Potency and Efficacy: While UTP (pEC₅₀ ~8.1) exhibits higher in vitro potency than denufosol (pEC₅₀ ~6.7), denufosol induces sustained Ca²⁺ oscillations in epithelial cells due to resistance to enzymatic clearance. This results in prolonged Cl⁻ secretion (>60 mins vs. UTP’s 15-min response) [4] [7].
  • Selectivity: ATP activates multiple P2 receptors (P2X₁₋₇, P2Y₁, P2Y₂, P2Y₁₁), risking off-target effects like bronchoconstriction. Denufosol shows >100-fold selectivity for P2Y₂ over P2X receptors or P2Y subtypes (P2Y₁, P2Y₄, P2Y₆) [9] [10].

Table 3: Denufosol vs. Endogenous Agonists

ParameterDenufosolUTP/ATPClinical Implication
Enzymatic DegradationResistant (t₁/₂: hours)Rapid (t₁/₂: minutes)Sustained receptor activation
P2Y₂R EC₅₀~2.0 µM~0.08 µM (UTP)Higher doses needed but prolonged effect
Receptor SelectivityP2Y₂ > P2Y₄, P2Y₆Broad (ATP: P2X, P2Y)Targeted ion transport modulation
ASL Hydration Duration>60 minutes<20 minutesEnhanced mucociliary clearance

In cystic fibrosis airways, where CFTR dysfunction impairs basal Cl⁻ secretion, denufosol’s ability to activate CaCC provides a CFTR-bypass mechanism. Preclinical studies confirm it restores ASL height and MCC rates in CF epithelial models to 70–80% of non-CF levels [1] [4]. Its unique stability profile enables clinically feasible dosing via nebulization, with ~7 mg of a 60 mg dose deposited in distal airways [5] [8].

Properties

CAS Number

318250-11-2

Product Name

Denufosol tetrasodium

IUPAC Name

tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C18H23N5Na4O21P4

Molecular Weight

861.3 g/mol

InChI

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1

InChI Key

PASYJVRFGUDDEW-WMUGRWSXSA-J

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in water.

Synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.